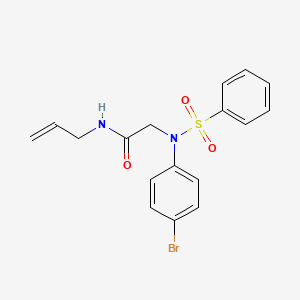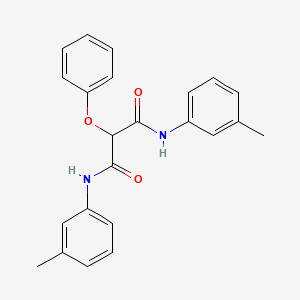
N,N'-bis(3-methylphenyl)-2-phenoxymalonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(3-methylphenyl)-2-phenoxymalonamide, commonly known as BPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPPM is a derivative of malonamide, which is a class of organic compounds that have been extensively studied for their biological and pharmacological properties. In
作用機序
The mechanism of action of BPPM is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. BPPM has also been found to induce apoptosis, which is a process of programmed cell death that plays a crucial role in the prevention of cancer.
Biochemical and Physiological Effects:
BPPM has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. BPPM has also been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
BPPM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BPPM also exhibits low toxicity, which makes it suitable for in vitro and in vivo studies. However, BPPM has some limitations for lab experiments. Its solubility in water is low, which can make it difficult to administer in certain experiments. BPPM also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on BPPM. One potential area of research is the development of more effective synthesis methods for BPPM. Another area of research is the investigation of the mechanism of action of BPPM, which could lead to the development of more targeted therapies for various diseases. Additionally, more studies are needed to determine the optimal dosage and administration of BPPM for various therapeutic applications.
合成法
The synthesis of BPPM involves the reaction of 2-phenoxymalonamide with 3-methylphenyl isocyanate in the presence of a catalyst. This reaction results in the formation of BPPM as a white crystalline solid. The purity of the compound can be improved by recrystallization.
科学的研究の応用
BPPM has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. BPPM has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N,N'-bis(3-methylphenyl)-2-phenoxypropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-8-6-10-18(14-16)24-22(26)21(28-20-12-4-3-5-13-20)23(27)25-19-11-7-9-17(2)15-19/h3-15,21H,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTIQUSJVNXKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C(=O)NC2=CC=CC(=C2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

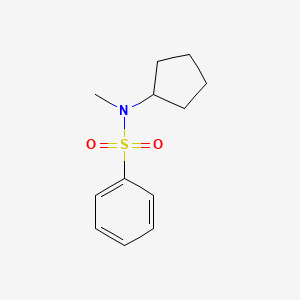
![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)

![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)
![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5104499.png)
![methyl 4-({(3S*,4S*)-3-hydroxy-4-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}methyl)benzoate](/img/structure/B5104503.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5104505.png)
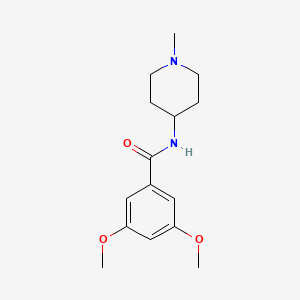
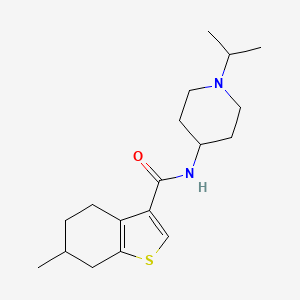
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-quinolinol](/img/structure/B5104542.png)
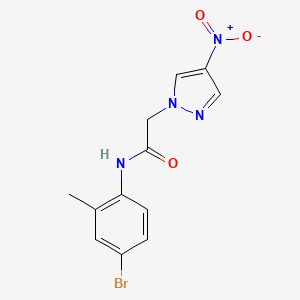
![1-(2-methoxy-4-nitrophenyl)-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione](/img/structure/B5104557.png)
![4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B5104563.png)
